1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole
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Overview
Description
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a pyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with pyrrolidine in the presence of a suitable base. One common method involves the use of N,N-dimethylformamide as a solvent and chloroacetyl chloride as a reagent . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of triazole-based compounds with different substituents.
Scientific Research Applications
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyrrolidin-1-ylmethyl)-4-(thiophen-2-ylmethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Pyrrolidine-2-one derivatives
- Pyrrolidine-2,5-diones
Uniqueness
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-4-10(3-1)7-11-6-8-5-9-11/h5-6H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYCEWHXXTUMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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